molecular formula C16H17N3O3S B2465693 (E)-1-(3-(furan-2-yl)acryloyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1226487-91-7

(E)-1-(3-(furan-2-yl)acryloyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2465693
CAS No.: 1226487-91-7
M. Wt: 331.39
InChI Key: LWYIKVKHKFCMAP-ONEGZZNKSA-N
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Description

(E)-1-(3-(furan-2-yl)acryloyl)-N-(thiazol-2-yl)piperidine-4-carboxamide (CAS Number: 1226487-91-7) is a chemical compound with a molecular formula of C16H17N3O3S and a molecular weight of 331.39 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The structure of this compound, which features a thiazole ring linked to a piperidine carboxamide core, is of significant interest in medicinal chemistry research. Compounds with the N-(thiazol-2-yl)benzamide scaffold have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists function as negative allosteric modulators, potentially targeting the transmembrane and/or intracellular domains of the receptor to inhibit its activity . This mechanism is distinct from other known channel blockers, making such compounds valuable pharmacological tools for probing the poorly understood physiological functions of ZAC, which may include roles in T-cell division and signal transduction in various tissues . Furthermore, structural analogs featuring the N-(thiazol-2-yl)furanamide motif are being explored for other therapeutic applications. Recent research has identified such derivatives as potent and orally efficacious androgen receptor (AR) antagonists with low blood-brain barrier permeability, showing promise in models of castration-resistant prostate cancer . The presence of both thiazole and furan heterocycles in this compound suggests potential for diverse bioactivity, positioning it as a versatile scaffold for hit-to-lead optimization in drug discovery campaigns targeting ion channels or nuclear hormone receptors.

Properties

IUPAC Name

1-[(E)-3-(furan-2-yl)prop-2-enoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-14(4-3-13-2-1-10-22-13)19-8-5-12(6-9-19)15(21)18-16-17-7-11-23-16/h1-4,7,10-12H,5-6,8-9H2,(H,17,18,21)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYIKVKHKFCMAP-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(3-(furan-2-yl)acryloyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound notable for its potential therapeutic applications. This compound features a unique combination of structural elements, including a furan moiety, a thiazole ring, and a piperidine backbone, which contribute to its biological activity. Its molecular formula is C16H17N3O3SC_{16}H_{17}N_{3}O_{3}S with a molecular weight of approximately 331.4 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, potentially involving enzyme inhibition and modulation of signaling pathways. The presence of the thiazole and furan rings suggests that it may interact with various receptors or enzymes involved in disease processes, particularly in cancer and inflammation.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes such as tyrosinase, which is involved in melanin synthesis. Inhibition of this enzyme can lead to reduced pigmentation, making it a candidate for skin-related applications .
  • Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting pathways related to inflammation.

Biological Activity Studies

Several studies have evaluated the biological activities of compounds related to this compound.

Antitumor Activity

Research has shown that derivatives containing furan and thiazole moieties exhibit significant antitumor effects. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Studies indicate that compounds with structural similarities display anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound could be effective in treating inflammatory diseases .

Research Findings

A table summarizing key research findings on the biological activities of related compounds is provided below:

Study Compound Tested Activity Mechanism Reference
Study 1Furan-thiazole DerivativeAntitumorInduces apoptosis in cancer cells
Study 2Thiazole-based CompoundAnti-inflammatoryInhibits TNF-alpha production
Study 3Piperidine DerivativeCytotoxicityCell cycle arrest in tumor cells

Case Study 1: Antitumor Activity

In vitro studies on a series of furan-containing piperidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis via mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

A derivative similar to this compound was evaluated for its ability to reduce inflammation in a murine model of arthritis. Results indicated a marked decrease in joint swelling and histological signs of inflammation, suggesting therapeutic potential for inflammatory diseases.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent. Studies have demonstrated that derivatives of thiazole and piperidine exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to (E)-1-(3-(furan-2-yl)acryloyl)-N-(thiazol-2-yl)piperidine-4-carboxamide have been evaluated by the National Cancer Institute (NCI) and showed significant antitumor activity, with mean GI50 values indicating effective inhibition of cell growth across multiple cancer types .

Case Study: NCI Evaluation

In a study conducted by the NCI, compounds with similar structural features were subjected to a single-dose assay against a panel of approximately sixty cancer cell lines. The results indicated that these compounds possessed a high level of antimitotic activity, suggesting their potential role in cancer therapy .

Antimicrobial Properties

The compound's thiazole moiety contributes to its antimicrobial properties. Thiazoles are known for their broad-spectrum antibacterial and antifungal activities. Research has shown that thiazole derivatives can inhibit the growth of various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Comparative Antimicrobial Activity

A comparative study highlighted the antimicrobial efficacy of thiazole-based compounds against common bacterial strains. The synthesized derivatives exhibited significant inhibition zones in disc diffusion assays, indicating their potential as new antimicrobial agents .

CompoundTarget PathogenInhibition Zone (mm)
Compound AMRSA20
Compound BE. coli22
This compoundS. aureus25

Drug Design and Development

The unique structural features of this compound make it an attractive candidate for further drug development. The incorporation of furan and thiazole rings enhances the compound's ability to interact with biological targets, making it suitable for the design of novel therapeutic agents.

Insights from Structure-Activity Relationship (SAR) Studies

SAR studies have revealed that modifications to the piperidine ring can significantly influence the biological activity of thiazole derivatives. For example, substituents on the piperidine nitrogen can enhance binding affinity to target proteins involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The target compound’s acryloyl group distinguishes it from sulfonyl-substituted analogs in , which exhibit lower yields (16–75%) due to steric and electronic challenges in sulfonylation reactions .
  • The thiazol-2-yl group is a common pharmacophore in kinase inhibitors, as seen in CDK7-targeting analogs () .
  • Smaller analogs like the isoxazole derivative () highlight the impact of heterocycle size on solubility and crystallinity .

Pharmacological and Functional Comparisons

Kinase Inhibition Potential

The patent in describes N-(thiazol-2-yl)acrylamide derivatives as CDK7 inhibitors for cancer treatment. By contrast, sulfonyl-substituted analogs in are optimized for multitarget pain modulation (e.g., COX-2/5-HT receptor inhibition), demonstrating scaffold versatility .

Physicochemical Properties
  • Solubility : The furan and thiazole groups in the target compound may enhance water solubility compared to bulkier sulfonyl derivatives.
  • Electrophilic Reactivity : The α,β-unsaturated acryloyl group could form covalent bonds with cysteine residues in target proteins, a feature absent in sulfonamide analogs .

Q & A

Q. Table 1: Optimization Parameters for High Yield

StepCritical ParametersOptimal ConditionsYield Range
1Solvent, coupling agentDMF, EDC/HOBt, 24h, RT65–75%
2Temperature, base0–5°C, triethylamine70–85%
3Purification methodEthanol recrystallization>95% purity

Basic Question: How is the compound structurally characterized, and what analytical techniques are essential?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the (E)-configuration of the acryloyl group (e.g., coupling constants J = 15–16 Hz for trans-vinylic protons) and piperidine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 358.1294) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves spatial arrangement and hydrogen-bonding patterns (e.g., piperidine-thiazole interactions) .

Note : Discrepancies in purity assessments may arise from residual solvents (e.g., DMF) in NMR; use D2O exchange or HSQC to resolve .

Basic Question: What preliminary biological activities are hypothesized for this compound?

Methodological Answer:
Based on structural analogs (e.g., thiazole-furan hybrids):

  • Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC assays). Thiazole moieties disrupt cell wall synthesis .
  • Anticancer Potential : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). The acryloyl group may inhibit kinases via covalent binding .
  • Enzyme Inhibition : Screen against COX-2 or HIV-1 integrase using fluorogenic substrates. Piperidine-carboxamides show affinity for hydrophobic enzyme pockets .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically:
    • Replace furan with thiophene () or pyridine () to assess heterocycle effects.
    • Vary piperidine substitution (e.g., N-methyl vs. N-benzyl) to probe steric/electronic impacts .
  • Assay Design :
    • Use dose-response curves (IC50) to compare analog potency.
    • Perform molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins (e.g., kinases) .

Q. Table 2: SAR Trends in Analog Libraries

ModificationBiological ImpactReference
Furan → ThiopheneIncreased antimicrobial activity
Piperidine N-methylationReduced cytotoxicity
Acryloyl → PropionylLoss of kinase inhibition

Advanced Question: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • Case Study : If NMR suggests equatorial piperidine conformation but X-ray shows axial, consider:
    • Solvent Effects : Conformational flexibility in solution vs. solid state. Use variable-temperature NMR to detect equilibria .
    • Crystallization Artifacts : Co-crystallize with stabilizing agents (e.g., acetic acid) to mimic solution conditions .
  • Validation : Cross-validate with DFT calculations (e.g., Gaussian09) to model energetically favorable conformers .

Advanced Question: What computational strategies predict metabolic stability and in vivo efficacy?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate:
    • Metabolic Sites : CYP3A4-mediated oxidation of the furan ring (high priority for deuterium exchange) .
    • Bioavailability : LogP ~2.5 suggests moderate absorption; refine via ProTox-II for toxicity risks .
  • In Silico Pharmacokinetics : Simulate plasma concentration-time profiles using PK-Sim, incorporating hepatic clearance data from microsomal assays .

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